molecular formula C20H20BrNO3S B12128069 (2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide

(2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide

Cat. No.: B12128069
M. Wt: 434.3 g/mol
InChI Key: GPIHVVIEAMQCHJ-MDZDMXLPSA-N
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Description

(2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is a synthetic acrylamide derivative featuring a conjugated α,β-unsaturated carbonyl system (E-configuration) and dual N-substituents: a 3-bromobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its synthesis likely involves condensation of activated acryloyl intermediates with substituted amines, as inferred from analogous compounds .

Properties

Molecular Formula

C20H20BrNO3S

Molecular Weight

434.3 g/mol

IUPAC Name

(E)-N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C20H20BrNO3S/c21-18-8-4-7-17(13-18)14-22(19-11-12-26(24,25)15-19)20(23)10-9-16-5-2-1-3-6-16/h1-10,13,19H,11-12,14-15H2/b10-9+

InChI Key

GPIHVVIEAMQCHJ-MDZDMXLPSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of the bromobenzyl intermediate: This step involves the bromination of benzyl compounds under controlled conditions using reagents such as bromine or N-bromosuccinimide (NBS).

    Synthesis of the dioxidotetrahydrothiophenyl intermediate: This involves the oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the dioxidotetrahydrothiophene.

    Coupling reaction: The final step involves coupling the bromobenzyl intermediate with the dioxidotetrahydrothiophenyl intermediate and the phenylprop-2-enamide moiety under specific conditions, such as the presence of a base like triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as reflux in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

(2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group may interact with biological receptors or enzymes, while the dioxidotetrahydrothiophenyl group may modulate oxidative stress or redox reactions. The phenylprop-2-enamide moiety may contribute to the compound’s overall bioactivity by interacting with cellular proteins or nucleic acids.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituent Position and Halogen : The benzyl group here is para-chlorophenyl (4-Cl) instead of meta-bromophenyl (3-Br). Chlorine’s lower electronegativity and smaller atomic radius compared to bromine reduce steric hindrance and alter electronic effects.
  • Hydrogen Bonding: The sulfone group in both compounds facilitates hydrogen bonding, but the 3-Br substituent may introduce steric constraints that limit intermolecular interactions compared to the smaller 4-Cl analog . Synthesis: Similar routes are expected, but the choice of halogenation reagents (e.g., NBS vs. Cl-substituted benzyl halides) differs .

(2E)-N-[1-(4-Bromophenoxy)-2,2,2-trichloroethyl]-3-phenylacrylamide

Key Structural Differences :

  • Backbone Modifications: The N-substituents are replaced with a 4-bromophenoxy group and a trichloroethyl chain, eliminating the tetrahydrothiophen sulfone moiety.
  • Impact on Properties: Solubility: The absence of the polar sulfone group reduces solubility in polar solvents compared to the target compound. Applications: This compound may exhibit distinct reactivity in Michael addition reactions or as a hapten in antibody development due to its unique halogenated backbone .

(2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide

Key Structural Differences :

  • Simplified Structure : Lacks the tetrahydrothiophen sulfone and benzyl groups, featuring a direct N-3-bromophenyl substitution.
  • Impact on Properties :
    • Conformational Flexibility : Reduced steric bulk may enhance rotational freedom around the acrylamide bond.
    • Crystallinity : The absence of sulfone groups likely diminishes hydrogen-bonding networks, affecting crystal packing efficiency .

      Synthesis : Direct amidation of 3-bromoaniline with cinnamoyl chloride is a plausible route, as suggested for analogous enamide derivatives .

Comparative Data Table

Property Target Compound 4-Chloro Analog Trichloroethyl-Phenoxy Analog Simplified 3-Bromophenyl Analog
Molecular Weight ~434.3 g/mol ~389.8 g/mol ~487.5 g/mol ~302.2 g/mol
Halogen 3-Br (benzyl) 4-Cl (benzyl) 4-Br (phenoxy) + 3×Cl 3-Br (phenyl)
Polar Groups Sulfone Sulfone None None
Lipophilicity (logP)* Higher (~3.5) Moderate (~3.0) High (~4.2) Moderate (~2.8)
Hydrogen-Bonding Capacity High (sulfone, amide) High (sulfone, amide) Moderate (amide) Low (amide only)

*Estimated values based on structural contributions.

Discussion of Key Findings

  • Halogen Effects : Bromine’s larger size and polarizability compared to chlorine enhance steric and electronic effects, influencing binding affinity and metabolic stability.
  • Sulfone Role : The 1,1-dioxidotetrahydrothiophen group significantly improves solubility and crystallinity by enabling hydrogen-bonding interactions, critical for X-ray crystallography studies (as inferred from SHELX applications in structural refinement) .
  • Synthetic Challenges : Introducing the 3-bromobenzyl group requires regioselective bromination, while the sulfone moiety necessitates oxidation of tetrahydrothiophen precursors .

Biological Activity

The compound (2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is a derivative of cinnamamide, a class of compounds known for their diverse biological activities, particularly in the realm of anticonvulsant and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The structural formula of the compound can be depicted as follows:

C18H20BrN2O2S\text{C}_{18}\text{H}_{20}\text{BrN}_2\text{O}_2\text{S}

This compound features a bromobenzyl group , a dioxidotetrahydrothiophene moiety , and a phenylprop-2-enamide structure , which are significant for its biological activity.

Anticonvulsant Activity

Recent studies have indicated that cinnamamide derivatives possess notable anticonvulsant properties. For instance, related compounds have demonstrated efficacy in various seizure models, including:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Metrazol (scMET) Test
  • 6-Hz Psychomotor Seizure Model
  • Kindling Models

The specific compound under review has shown promise in these models, with effective doses (ED50) indicating significant anticonvulsant activity. For example, a closely related compound, KM-568, exhibited an ED50 of 13.21 mg/kg in the Frings audiogenic seizure model and 44.46 mg/kg in the MES test .

Table 1: Summary of Anticonvulsant Activity in Various Models

ModelED50 (mg/kg)
Frings Audiogenic Seizure13.21
Maximal Electroshock44.46
6-Hz Psychomotor Seizure71.55
Corneal Kindled Mouse79.17

The mechanism by which cinnamamide derivatives exert their anticonvulsant effects involves modulation of several neurotransmitter systems:

  • GABA_A Receptors : Enhancing inhibitory neurotransmission.
  • Serotonergic Pathways : Modulating serotonin levels may influence seizure thresholds.
  • Vanilloid Receptor (TRPV1) : Involvement in pain pathways may indirectly affect seizure activity.
  • Dopaminergic Pathways : Alterations in dopamine signaling can affect seizure susceptibility.

Cytotoxicity and Safety Profile

A critical aspect of evaluating any new pharmacological agent is its safety profile. The compound has been evaluated for cytotoxicity in cell lines such as HepG2 and H9c2 at concentrations up to 100 µM, demonstrating no significant cytotoxic effects . Such findings suggest that the compound may have a favorable safety profile for further development.

Case Studies and Research Findings

Several studies have focused on the biological activities of cinnamamide derivatives similar to the compound .

  • Study on KM-568 :
    • Demonstrated anticonvulsant properties across multiple animal models.
    • Confirmed stability in vitro using mouse liver microsomes.
    • Noted absence of mutagenicity in Ames assays.
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the phenyl ring significantly influenced anticonvulsant activity.
    • The presence of the dioxidotetrahydrothiophene moiety was pivotal for enhancing biological activity.

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